molecular formula C8H7NO4 B12645326 4-Methylpyridine-2,6-dicarboxylic acid CAS No. 37645-36-6

4-Methylpyridine-2,6-dicarboxylic acid

Cat. No.: B12645326
CAS No.: 37645-36-6
M. Wt: 181.15 g/mol
InChI Key: JBEZLFAVOCTFPU-UHFFFAOYSA-N
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Description

4-Methylpyridine-2,6-dicarboxylic acid is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which includes the heterocyclization of intermediate chalcones derived from aldehydes and sodium pyruvate, followed by oxidation of the methyl group . Another method involves the oxidation of 2,6-dimethylpyridines using potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of robust oxidizing agents such as potassium permanganate ensures high yields and purity of the final product. The reaction is carried out in aqueous medium at elevated temperatures to facilitate the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methylpyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring and carboxylic acid groups allows it to form complexes with metal ions, which can influence various biochemical processes. For example, it can act as an effective extractant for the recovery of metal ions such as cadmium and lead from soils .

Comparison with Similar Compounds

Uniqueness: 4-Methylpyridine-2,6-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyridine ring. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

4-Methylpyridine-2,6-dicarboxylic acid (4MP2CA) is a pyridine derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This compound serves as a valuable building block for synthesizing bioactive molecules and chemical probes. Its biological activity and potential therapeutic applications are of particular interest to researchers.

Chemical Structure and Properties

This compound has the molecular formula C8H7NO4C_8H_7NO_4 and a molecular weight of 181.14 g/mol. The structure consists of a pyridine ring substituted with two carboxylic acid groups at positions 2 and 6, along with a methyl group at position 4. This configuration contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC8H7NO4
Molecular Weight181.14 g/mol
Melting PointNot available
SolubilitySoluble in water

4MP2CA has been studied for its biological activities, which include:

  • Antimicrobial Activity : It exhibits potential against various pathogens, making it a candidate for antibiotic development.
  • Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis pathways.
  • Transport Mechanisms : The compound's interaction with organic anion transporters suggests it plays a role in drug absorption and metabolism .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 4MP2CA showed significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for new antibiotics .
  • Cellular Studies : In vitro studies have shown that 4MP2CA affects apoptosis in cancer cell lines by modulating the MAPK/ERK signaling pathway, suggesting its utility in cancer therapy .
  • Transport Studies : Investigations into the transport mechanisms of 4MP2CA revealed that it undergoes transcellular transport, which is crucial for understanding its pharmacokinetics and bioavailability .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive bacteria
Apoptosis InductionModulates MAPK/ERK pathway in cancer cells
Organic Anion TransportTranscellular transport observed

Synthesis and Derivatives

Recent advancements in synthetic methodologies have facilitated the production of various derivatives of 4MP2CA. A novel one-pot synthesis method has been developed that enhances yield and reduces reaction time, allowing for easier access to bioactive derivatives . These derivatives are being explored for their potential applications in drug development and as chemical probes for biological research.

Applications in Drug Development

The versatility of 4MP2CA derivatives makes them attractive candidates in therapeutic contexts:

  • Therapeutic Agents : Their ability to modulate biological pathways positions them as potential drugs for treating infections and cancers.
  • Chemical Probes : They can be utilized as tools for studying biological processes due to their specific interactions with cellular targets.

Properties

CAS No.

37645-36-6

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

4-methylpyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

JBEZLFAVOCTFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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